molecular formula C17H16F3N5 B7580544 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine

4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B7580544
M. Wt: 347.34 g/mol
InChI Key: YISGVHBBSBDPLQ-UHFFFAOYSA-N
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Description

4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring. This structure is fused with a pyrrolo[2,3-d]pyrimidine core. The compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a halogenated pyrrolo[2,3-d]pyrimidine intermediate reacts with piperazine.

    Attachment of the Trifluoromethylphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, where the piperazine derivative is coupled with a trifluoromethylphenyl boronic acid or halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, boronic acids, and organometallic compounds are used under conditions such as palladium-catalyzed cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring would yield N-oxides, while substitution reactions could introduce various functional groups onto the phenyl or pyrimidine rings.

Scientific Research Applications

4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies related to receptor binding, enzyme inhibition, and cellular signaling pathways.

    Pharmacological Research: It serves as a lead compound in the development of new drugs for treating diseases such as cancer, neurological disorders, and infectious diseases.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-pyrimidine
  • 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-quinazoline
  • 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-benzimidazole

Uniqueness

Compared to similar compounds, 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific structural features that confer distinct pharmacological properties. The presence of the pyrrolo[2,3-d]pyrimidine core, combined with the trifluorom

Properties

IUPAC Name

4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5/c18-17(19,20)12-2-1-3-13(10-12)24-6-8-25(9-7-24)16-14-4-5-21-15(14)22-11-23-16/h1-5,10-11H,6-9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISGVHBBSBDPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=NC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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